molecular formula C25H22BrN5O2S B15040766 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide CAS No. 303103-40-4

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B15040766
CAS No.: 303103-40-4
M. Wt: 536.4 g/mol
InChI Key: QOKDQBBAMZPJIC-JVWAILMASA-N
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Description

The compound 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide is a triazole-based hybrid molecule with a complex architecture. Its structure features a 1,2,4-triazole core substituted with a 4-bromophenyl group at position 5 and a phenyl group at position 2. A sulfanyl-acetohydrazide side chain is attached to position 3 of the triazole, further functionalized with a (4-ethoxyphenyl)methylidene moiety. The molecular formula is C₃₁H₂₆BrN₅O₂S, with a molecular weight of 620.54 g/mol (approximated based on analogs in ). The bromine atom and ethoxy group contribute to its electronic and steric properties, influencing solubility, reactivity, and biological interactions .

Properties

CAS No.

303103-40-4

Molecular Formula

C25H22BrN5O2S

Molecular Weight

536.4 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-ethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C25H22BrN5O2S/c1-2-33-22-14-8-18(9-15-22)16-27-28-23(32)17-34-25-30-29-24(19-10-12-20(26)13-11-19)31(25)21-6-4-3-5-7-21/h3-16H,2,17H2,1H3,(H,28,32)/b27-16+

InChI Key

QOKDQBBAMZPJIC-JVWAILMASA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by the reduction of the corresponding ketone . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Synthetic Reactions

The compound is synthesized via sequential reactions starting from 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (10 ) :

  • S-Alkylation : Reaction with 2-bromoacetohydrazide derivatives in dimethylformamide (DMF) using cesium carbonate as a base yields intermediate ketones.

  • Reduction : Sodium borohydride (NaBH₄) reduces the ketone group to a secondary alcohol, forming the final hydrazide product .

Key Conditions :

  • Solvent: DMF or ethanol

  • Temperature: Room temperature to 80°C

  • Reaction Time: 12–24 hours

  • Yield: 55–70% after purification (e.g., recrystallization) .

Triazole Ring

  • Electrophilic Substitution : The triazole’s nitrogen atoms participate in electrophilic reactions, enabling halogenation or nitration under acidic conditions.

  • Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic applications.

Hydrazide Moiety

  • Condensation Reactions : Reacts with aldehydes/ketones to form Schiff bases, expanding structural diversity.

  • Oxidation : Hydrogen peroxide oxidizes the hydrazide group to diazenium derivatives, altering biological activity.

Sulfanyl Bridge

  • Nucleophilic Substitution : Replaces the sulfanyl group with amines or thiols under basic conditions.

  • Oxidative Cleavage : Hydrogen peroxide or iodine converts the sulfanyl group to sulfoxide/sulfone derivatives.

Reaction Monitoring and Characterization

Technique Application
TLC Tracks reaction progress using n-hexane/ethyl acetate (3:7) as mobile phase .
NMR Spectroscopy Confirms structural integrity via ¹H, ¹³C, and ²D correlations .
IR Spectroscopy Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, N-H at ~3300 cm⁻¹).
HPLC Assesses purity (>95% for most derivatives).

Comparative Reactivity

The compound exhibits distinct reactivity compared to analogs:

Structural Feature Impact on Reactivity
4-Ethoxyphenyl Group Electron-donating ethoxy group enhances electrophilic substitution rates.
Bromophenyl Substituent Bromine’s steric bulk slows nucleophilic substitution compared to chloro analogs.
Triazole-Sulfanyl Linkage Stabilizes intermediates in metal coordination reactions.

Mechanistic Insights

  • Schiff Base Formation : The hydrazide reacts with aldehydes via nucleophilic addition-elimination, requiring acidic conditions (e.g., glacial acetic acid).

  • Reduction Pathways : NaBH₄ selectively reduces ketones without affecting the triazole or bromophenyl groups .

Stability and Degradation

  • pH Sensitivity : Degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions via hydrolysis of the hydrazide bond.

  • Thermal Stability : Stable up to 200°C, making it suitable for high-temperature reactions.

Citations :

Scientific Research Applications

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, including antimicrobial, antifungal, and anticancer activities .

Comparison with Similar Compounds

Substituent Impact :

  • Electron-Donating Groups (Ethoxy, Methyl) : Improve solubility and membrane permeability due to increased hydrophilicity or steric bulk .
  • Aromatic Extensions (Naphthyl) : May enhance π-π stacking interactions in protein binding pockets .

Spectral and Tautomeric Comparisons

  • IR Spectroscopy :

    • The target compound lacks the C=O stretch (~1663–1682 cm⁻¹), confirming its tautomeric form as a 1,2,4-triazole-3-thione rather than a thiol .
    • Analog 303103-38-0 (fluorophenyl) shows similar νC=S absorption (~1247–1255 cm⁻¹), but νNH stretches differ due to fluorine’s electronegativity .
  • NMR and MS :

    • The 4-ethoxyphenyl group in the target compound introduces distinct ¹H-NMR signals for the ethoxy protons (~1.3–1.5 ppm for CH₃, ~4.0–4.2 ppm for OCH₂), absent in halogenated analogs like 303103-38-0 .

Computational and Bioactivity Comparisons

  • Tanimoto Similarity Index :

    • The target compound shares >70% similarity with analogs like 303103-38-0 (fluorophenyl) based on Morgan fingerprints, suggesting overlapping pharmacophores .
    • However, the ethoxy group reduces similarity to methoxy-containing analogs (Tanimoto <0.5), highlighting the impact of steric bulk .
  • Docking Affinity :

    • Molecular dynamics simulations reveal that the ethoxy group in the target compound forms stable hydrophobic interactions with residues like Leu348 in kinase targets, whereas fluorophenyl analogs rely more on halogen bonding .
    • Analog 361164-89-8 (naphthyl) shows higher binding affinity (ΔG = −9.2 kcal/mol) compared to the target compound (ΔG = −8.5 kcal/mol) due to enhanced π-stacking .

Biological Activity

The compound 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.

Synthesis and Characterization

The synthesis of this compound involves several steps, including the formation of the triazole ring and subsequent modifications to introduce the hydrazide functionality. Characterization techniques such as NMR spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compounds .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. The compound has been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate promising antibacterial activity, with some derivatives showing MIC values comparable to standard antibiotics .

Compound Bacterial Strain MIC (µg/mL)
This compoundS. aureus20
This compoundE. coli40

These results suggest that the compound possesses significant antibacterial activity, warranting further investigation into its mechanism of action.

Antiviral Activity

In addition to its antibacterial properties, triazole derivatives have been explored for their antiviral capabilities. Compounds similar to the one discussed have shown effectiveness against various viruses, including herpes simplex virus (HSV) strains. The presence of specific functional groups in these compounds is believed to enhance their antiviral efficacy .

Anticancer Activity

The anticancer potential of triazole derivatives has also been a focus of research. In vitro studies indicate that certain derivatives exhibit cytotoxic effects against cancer cell lines. For instance, compounds derived from triazole structures have shown IC50 values in the micromolar range against several cancer types, suggesting their potential as anticancer agents .

Cell Line IC50 (µM)
MCF-7 (breast cancer)15
HeLa (cervical cancer)20

Case Studies

A notable case study involved the evaluation of a related triazole compound's effects on tumor growth in animal models. The results demonstrated a significant reduction in tumor size compared to control groups, indicating that these compounds might be effective in cancer therapy .

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